molecular formula C16H14F6N2O B2524056 N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1226435-35-3

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2524056
CAS No.: 1226435-35-3
M. Wt: 364.291
InChI Key: HFXJXEICIMCCQZ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H14F6N2O and its molecular weight is 364.291. The purity is usually 95%.
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Scientific Research Applications

Antiarrhythmic Activity

Research on benzamides, similar in structure to N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide, has demonstrated their potential in the development of antiarrhythmic drugs. For example, Banitt et al. (1977) synthesized and evaluated benzamides with heterocyclic amide side chains for oral antiarrhythmic activity, identifying compounds with significant efficacy, such as flecainide acetate (E. H. Banitt, W. Bronn, W. Coyne, & J. R. Schmid, 1977).

Crystal Structure Analysis

The detailed study of crystal structures is crucial for understanding the molecular configurations of compounds like this compound. Gholivand et al. (2004) determined the crystal structure of a related N-benzoyl-N′,N″-bis(pyrrolidinyl)phosphoric triamide, providing insights into bond lengths and molecular aggregation (K. Gholivand, M. Pourayoubi, & Hossein Mostaanzadeh, 2004).

Antineoplastic Properties

The antineoplastic potential of benzamide derivatives is a significant area of research. Zhang et al. (2011) investigated the metabolism of a novel antineoplastic, Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis(trifluoromethyl)-(9Cl), revealing its unique pharmacologic property of accelerating bone-marrow cell formation (Hong Zhang, Quanhai Liu, Tingting Fan, Yu Fang, Ying Li, & Guoping Wang, 2011).

Polymer Synthesis

The synthesis and characterization of polymers incorporating benzamide structures have been explored for their unique properties. Bakthavachalam and Reddy (2013) reported on the synthesis of aluminum complexes of triaza ligands derived from N-(Dipp)benzamidine and their catalytic activity towards the polymerization of ε-caprolactone, showcasing the application of benzamide derivatives in materials science (K. Bakthavachalam & N. Reddy, 2013).

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of other pyrrole derivatives. It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O/c17-15(18,19)12-8-11(9-13(10-12)16(20,21)22)14(25)23-4-3-7-24-5-1-2-6-24/h1-2,5-6,8-10H,3-4,7H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXJXEICIMCCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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